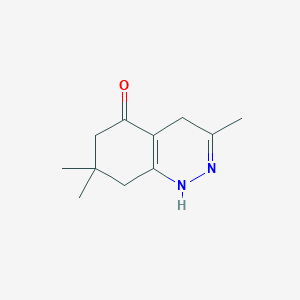

3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

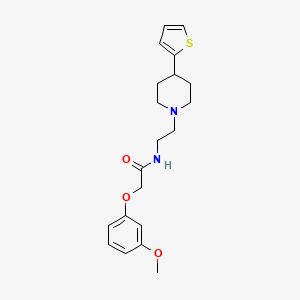

Chemical Biology and Release Mechanisms

The trimethyl lock mechanism, an o-hydroxydihydrocinnamic acid derivative, showcases the versatility of trimethyl groups in encouraging lactonization to form hydrocoumarin. This reaction is pivotal for the controlled release of small-molecule drugs, fluorophores, peptides, or nucleic acids, illustrating the compound's significant role in chemical biology and pharmacology. The trimethyl lock conjugates' synthesis is straightforward, highlighting its potential for broad applications in molecular release mechanisms (Levine & Raines, 2012).

Neurotropic Activity and Biological Activity

Studies on the neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, including compounds structurally related to "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," have been conducted. These studies focus on the compounds' effects on motor activity in mice, revealing significant reductions in activity after administration. Such findings underscore the potential for these compounds in neurobiological research and the development of new bioactive molecules (Zaliznaya et al., 2020).

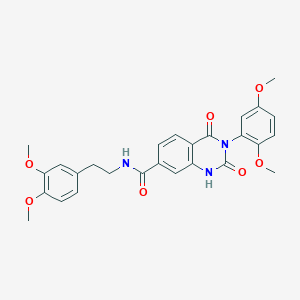

Anti-Alzheimer Agents

Tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids, related to the core structure of interest, have been developed as potent inhibitors of human acetylcholinesterase, showcasing potential as anti-Alzheimer agents. These compounds also exhibit moderate potency against Aβ42 and tau anti-aggregating agents, indicating their multi-target profile for Alzheimer's disease treatment (Di Pietro et al., 2014).

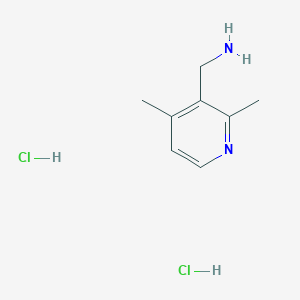

Chemical Synthesis and Selectivity

Research on multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes, leading to compounds like "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," highlights advances in regio- and chemoselective synthesis. These protocols facilitate the creation of diverse tricyclic compounds, which are valuable in medicinal chemistry and drug design due to their selectivity and functional diversity (Chebanov et al., 2008).

Eigenschaften

IUPAC Name |

3,7,7-trimethyl-1,4,6,8-tetrahydrocinnolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-4-8-9(13-12-7)5-11(2,3)6-10(8)14/h13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVAMFRTOFLLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

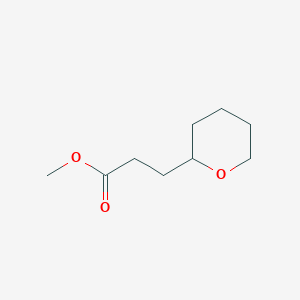

Canonical SMILES |

CC1=NNC2=C(C1)C(=O)CC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)